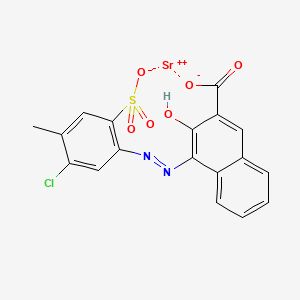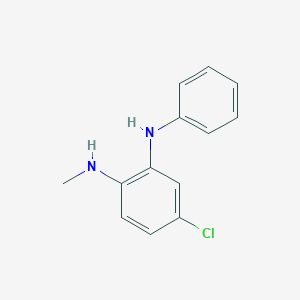
D-Fructopiranose Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Fructopiranose Hydrochloride is a monosaccharide and an impurity from topiramate chloride, which is a potent anticonvulsant . It is also known as β-D-Fructopyranose deriv. 5H-Bis [1,3]dioxolo [4,5-b:4’,5’-d]pyran; 1-Chloro-1-deoxy-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose .
Molecular Structure Analysis
D-Fructopiranose Hydrochloride has a molecular formula of C12H19ClO5 and a molecular weight of 278.73 . It is related to D-Fructopyranose, which has a molecular formula of C6H12O6 .
Applications De Recherche Scientifique
Kinetically Controlled Acetonide Formation
D-Fructopiranose Hydrochloride is used in the formation of acetonides, which are also known as O-isopropylidenes . This process is kinetically controlled and results in the formation of a less stable cyclic ketal, 1,2;4,5-di-O-isopropylidene-β-d-fructopyranose . This protocol is advantageous compared to other mineral acid catalyzed protocols that require more sensitive reaction conditions .
Development of Chiral Auxiliaries
The isopropylidene group derived from D-Fructopiranose Hydrochloride is widely used in the development of chiral auxiliaries . These sugar derivatives play a crucial role in asymmetric synthesis, which is a key process in the production of pharmaceuticals .
Compounds with Biological Activities and Therapeutical Properties
D-Fructopiranose Hydrochloride derivatives are used in the development of compounds with desirable biological activities and therapeutical properties . These compounds have potential applications in the treatment of various diseases .
High-Performance Liquid Chromatography (HPLC)
D-Fructopiranose Hydrochloride can be used in HPLC methods for quantitative analysis of drugs . The ideal characteristics of a universal HPLC detector include high sensitivity, reproducibility, stability, wide linear range, compatibility with gradient elution, non-destructive detection of the analyte, and response unaffected by changes in the temperature/flow .
Diagnosis and Treatment of Diseases
D-Fructopiranose Hydrochloride has potential applications in the diagnosis and treatment of many diseases . It is being explored for use in personalized medicine, where it could be combined in nanoparticles for both light-based diagnostic and therapy functions .
Radiotherapy
In recent years, D-Fructopiranose Hydrochloride has been attracting increasing interest in applied research for its potential use in radiotherapy . This could revolutionize the treatment of cancer and other diseases that respond to radiation therapy .
Orientations Futures
While there is limited information on D-Fructopiranose Hydrochloride, carbohydrates and their derivatives are being increasingly utilized in the health food and pharmaceutical industries . The use of fructose as an excipient is mostly to make medicines more palatable, but it also serves as a cryoprotectant, an aid for the solubility of hydrophobic active ingredients, and a component to alter the osmolarity of injectable solutions . Therefore, it is possible that D-Fructopiranose Hydrochloride and related compounds could have potential applications in these areas in the future.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for D-Fructopiranose Hydrochloride involves the conversion of D-Fructose to D-Fructopiranose followed by reaction with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": ["D-Fructose", "Hydrochloric acid"], "Reaction": [ "D-Fructose is dissolved in water.", "The solution is heated to 80°C and treated with a small amount of hydrochloric acid.", "The reaction mixture is stirred for several hours until the fructose has been converted to D-Fructopiranose.", "The D-Fructopiranose solution is cooled and hydrochloric acid is added dropwise until the pH reaches 1-2.", "The solution is then evaporated to dryness to yield D-Fructopiranose Hydrochloride." ] } | |
Numéro CAS |
32785-90-3 |
Nom du produit |
D-Fructopiranose Hydrochloride |
Formule moléculaire |
C₁₂H₁₉ClO₅ |
Poids moléculaire |
278.73 |
Synonymes |
β-D-Fructopyranose deriv. 5H-Bis[1,3]dioxolo[4,5-b:4’,5’-d]pyran; _x000B_1-Chloro-1-deoxy-2,3:4,5-di-O-isopropylidene-β-D-fructopyranose |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(Trifluoroacetyl)-4-chlorophenyl]-2-bromoacetamide](/img/structure/B1144612.png)

![Acetamide, N-[2-(1-methylethyl)phenyl]-](/img/structure/B1144622.png)